molecular formula C13H11N3 B8814375 2-Amino-6-methyl-4-phenyl-nicotinonitrile CAS No. 18631-33-9

2-Amino-6-methyl-4-phenyl-nicotinonitrile

Cat. No. B8814375
CAS RN: 18631-33-9
M. Wt: 209.25 g/mol
InChI Key: BMDZIMCUFNDKQQ-UHFFFAOYSA-N
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Patent
US09260394B2

Procedure details

Benzaldehyde (406 μl, 4 mmol), acetone (294 μl, 4 mmol), malononitrile (264 mg, 4 mmol) e ammonium acetate (462 mg, 6 mmol) were placed in a microwave tube and irradiated with microwaves (Solvent: none; Power: 150 W; Ramp time: 5 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 175 psi; Stirring: on; Cooling: on). At the end of the microwave irradiation cycle, the solvent was removed under reduced pressure. The crude product was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=90/10) to obtain 2-amino-4-phenyl-6-methylnicotinonitrile in 40% yield.
Quantity
406 μL
Type
reactant
Reaction Step One
Quantity
294 μL
Type
reactant
Reaction Step One
Quantity
264 mg
Type
reactant
Reaction Step One
Quantity
462 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1](=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][C:10]([CH3:12])=O.[C:13](#[N:17])[CH2:14][C:15]#[N:16].C([O-])(=O)C.[NH4+:22]>>[NH2:16][C:15]1[N:22]=[C:10]([CH3:12])[CH:9]=[C:1]([C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)[C:14]=1[C:13]#[N:17] |f:3.4|

Inputs

Step One
Name
Quantity
406 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
Quantity
294 μL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
264 mg
Type
reactant
Smiles
C(CC#N)#N
Name
Quantity
462 mg
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
irradiated with microwaves (Solvent: none; Power: 150 W; Ramp time: 5 min; Heating time: 10 min; Temperature: 100° C.; Pressure: 175 psi; Stirring: on; Cooling: on)
Duration
10 min
CUSTOM
Type
CUSTOM
Details
At the end of the microwave irradiation cycle
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography on silica gel (petroleum ether/ethyl acetate=90/10)

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C#N)C(=CC(=N1)C)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.